4-Chloro-2,3,5,6-tetrafluorobenzylalcohol
Overview
Description
4-Chloro-2,3,5,6-tetrafluorobenzylalcohol is a chemical compound with the molecular formula C7H3ClF4O and a molecular weight of 214.54 g/mol It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine and four fluorine atoms
Preparation Methods
The synthesis of 4-Chloro-2,3,5,6-tetrafluorobenzylalcohol can be achieved through several methods. One common approach involves the hydrogenation of 4-chloro-2,3,5,6-tetrafluorobenzonitrile to produce 4-chloro-2,3,5,6-tetrafluorobenzylamine, which is then converted to the desired alcohol . Industrial production methods may involve the use of specific catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
4-Chloro-2,3,5,6-tetrafluorobenzylalcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2,3,5,6-tetrafluorobenzylalcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.
Medicine: It may be investigated for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3,5,6-tetrafluorobenzylalcohol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Chloro-2,3,5,6-tetrafluorobenzylalcohol can be compared with other similar compounds, such as:
4-Methyl-2,3,5,6-tetrafluorobenzylalcohol: Similar in structure but with a methyl group instead of chlorine.
2,3,5,6-Tetrafluorobenzyl alcohol: Lacks the chlorine atom, which can affect its chemical properties and reactivity.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group instead of the hydroxyl group, leading to different applications and reactivity.
Properties
IUPAC Name |
(4-chloro-2,3,5,6-tetrafluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h13H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYXKHZCEYROAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)Cl)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590724 | |
Record name | (4-Chloro-2,3,5,6-tetrafluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35175-80-5 | |
Record name | 4-Chloro-2,3,5,6-tetrafluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35175-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2,3,5,6-tetrafluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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